Bismuth sulfide (Bi2S3)

Overview

Description

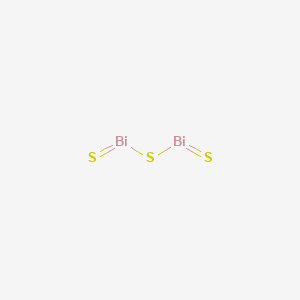

Bismuth sulfide (Bi2S3) is a chemical compound of bismuth and sulfur . It occurs in nature as the mineral bismuthinite . The molecular formula is Bi2S3 and it has an average mass of 514.156 Da .

Synthesis Analysis

Bismuth (III) sulfide can be prepared by reacting a bismuth (III) salt with hydrogen sulfide . Another method involves the reaction of elemental bismuth and elemental sulfur in an evacuated silica tube at 500 °C for 96 hours . A solvothermal method has also been used to prepare Bi2S3 nanoparticles .

Molecular Structure Analysis

Bi2S3 has an orthorhombic crystal structure with 4 molecules per unit cell . Each molecule contains two bismuth atoms and 3 sulfide atoms which add up to 20 atoms per unit cell .

Chemical Reactions Analysis

Bismuth (III) sulfide can be produced in the body by the reaction of the common gastrointestinal drug bismuth subsalicylate with naturally occurring sulfides . It has also been used as a photocatalyst for the degradation of methylene blue .

Physical And Chemical Properties Analysis

Bi2S3 is a brown solid that does not dissolve in water . It has a molar mass of 514.14 g·mol −1, a density of 6.78 g/cm 3, and a melting point of 850 ˚C . It is insoluble in water but soluble in acids .

Scientific Research Applications

-

Photocatalytic and Energy Storage Device Applications

- Summary of Application : Bi2S3 nanoparticles were synthesized for active photocatalytic and energy storage device applications .

- Methods of Application : The nanoparticles were synthesized using bismuth diethyldithiocarbamate (Bi[DTC]3) complex as a single-source antecedent .

- Results : The Bi2S3 nanoparticles exhibited excellent supercapacitor behavior with a specific capacitance value of 470 Fg −1 at a current density of 0.5 Ag −1 and a retentivity of 79% after 1000 cycles .

-

- Summary of Application : High quality single-crystal Bi2S3 nanobelts were prepared for use in broadband photo-detection .

- Methods of Application : The nanobelts were prepared using the chemical vapor deposition (CVD) method .

- Results : The photodetectors based on a single Bi2S3 nanobelt showed excellent broadband photoresponse performance in the UV to NIR range (from 300 to 1000 nm), including high photoresponsivity up to 201 A W −1, an ultrafast response speed of ∼50 μs, a high external quantum efficiency of 31\u2006140% and a high detectivity of 2.7 × 10 10 Jones .

-

- Summary of Application : Bi2S3 based nanomaterials have been widely used in fields such as photothermal therapy, photodynamic therapy, radio sensitization therapy, immunotherapy and chemotherapy .

- Methods of Application : The application involves rational modifications and loading of the Bi2S3 based nanomaterials .

- Results : The results or outcomes of this application are not specified in the source .

-

- Summary of Application : Nano-Bi2S3-based hierarchical and/or heterogeneous structures are promising for applications such as Li- or Na- ion battery, photocatalysts, and so on .

- Methods of Application : The methods of application or experimental procedures are not specified in the source .

- Results : The results or outcomes of this application are not specified in the source .

-

- Summary of Application : Bismuth (III) sulfide (Bi2S3) is added to a commercial vinyl-terminated silicone fluid (PDMS-Vi) to obtain different weight-per cent mixtures .

- Methods of Application : The methods of application or experimental procedures are not specified in the source .

- Results : The results or outcomes of this application are not specified in the source .

- Dielectric and Antibacterial Applications

- Summary of Application : Starch-stabilized Bi2S3 nanoparticles were synthesized for enhanced dielectric and antibacterial applications .

- Methods of Application : The nanoparticles were synthesized in a single-pot reaction using bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) and sodium sulfide (Na2S) as precursors .

- Results : The synthesized Bi2S3 nanoparticles were quasispherical, and the measured average particle size was ∼11 nm . The nanoparticles showed high dielectric polarizations . Furthermore, it was observed that the synthesized Bi2S3 nanoparticles inhibited bacterial strains (Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus) and demonstrated substantial antibacterial activity .

-

- Summary of Application : Bi2S3 nanoparticles were utilized as photocatalytic discoloration of Congo Red (CR) dye in aqueous medium under UV light irradiation .

- Methods of Application : The nanoparticles were synthesized by utilizing bismuth diethyldithiocarbamate (Bi[DTC]3) complex as a single-source antecedent .

- Results : The Bi2S3 nanoparticles showed excellent catalytic behavior, up to 98% of CR dye degraded within 150 minutes and it exhibited good catalytic stability and reusability .

-

Chemical, Optical, Electronic, Biomedical, and Material Science Applications

- Summary of Application : Bi2S3 and its composite materials have been reported for various applications in chemical, optical, electronic, biomedical, and material science .

- Methods of Application : The methods of application or experimental procedures are not specified in the source .

- Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

Future Directions

properties

IUPAC Name |

sulfanylidene(sulfanylidenebismuthanylsulfanyl)bismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABYETDLLXARHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Bi]S[Bi]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12048-34-9 (Parent), 7783-06-4 (Parent) | |

| Record name | Bismuth sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

514.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth sulfide (Bi2S3) | |

CAS RN |

1345-07-9 | |

| Record name | Bismuth sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth sulfide (Bi2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)